molecular formula C26H42O4 B1676222 Maxacalcitol CAS No. 103909-75-7

Maxacalcitol

Cat. No.: B1676222
CAS No.: 103909-75-7
M. Wt: 418.6 g/mol
InChI Key: DTXXSJZBSTYZKE-AAMRAYDJSA-N
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Description

Maxacalcitol, also known by its trade name Oxarol, is a synthetic analog of vitamin D3 and functions as a vitamin D receptor activator. It is primarily used in the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis and as a topical ointment for psoriasis .

Scientific Research Applications

Maxacalcitol has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Maxacalcitol, also known as 22-Oxacalcitriol, is a synthetic analog of vitamin D3 . Its primary target is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that mediates the biological effects of vitamin D3 .

Mode of Action

This compound binds to the VDR, activating it . This activation leads to changes in gene expression, which can have various effects depending on the cell type and context . For instance, in the case of secondary hyperparathyroidism resulting from hemodialysis, this compound can suppress the synthesis and secretion of parathyroid hormone .

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with the VDR . One key pathway is the regulation of calcium homeostasis . By binding to the VDR, this compound can influence the transcription of genes involved in calcium absorption and regulation . Another pathway influenced by this compound is the Nrf2-Keap1 antioxidant pathway, which plays a role in protecting against oxidative stress .

Pharmacokinetics

This compound is transported differently than other vitamin D analogs due to its reduced affinity to the Vitamin D Binding Protein (DBP). It is mainly transported by chylomicrons . This unique transport mechanism influences the bioavailability of this compound . In terms of metabolism, this compound is initially metabolized to three less polar metabolites, and further metabolites are observed through the C-3 epimerization or the C-25 dehydration pathway .

Result of Action

The activation of the VDR by this compound leads to various cellular and molecular effects. For instance, it can suppress the synthesis and secretion of parathyroid hormone in patients with secondary hyperparathyroidism . Additionally, this compound has been shown to attenuate the progression of diabetic nephropathy by suppressing oxidative stress and enhancing the Nrf2-Keap1 pathway .

Safety and Hazards

Maxacalcitol is classified as having acute toxicity - Category 2, Oral; Acute toxicity - Category 1, Dermal; Skin irritation, Category 2; Acute toxicity - Category 2, Inhalation . It is fatal if swallowed or in contact with skin, and causes skin irritation .

Future Directions

Maxacalcitol has been shown to be effective in the management of plaque psoriasis, with the greatest effect noted at 25 μg/g . As no response plateau was noted at 8 weeks, these data suggest that further benefit might be obtained if this compound ointment were applied for longer . Moreover, investigators’ overall assessment and side preference suggest that this compound 25 μg/g may be more effective than once-daily calcipotriol .

Preparation Methods

Maxacalcitol is synthesized from pregnenolone acetate through a novel method that involves a combination of five-step organic transformations and one-step biological transformation. This method is shorter, milder, and simpler compared to previously reported approaches. The overall yield of this unoptimized process is approximately 0.178% .

Chemical Reactions Analysis

Maxacalcitol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the structure of this compound, potentially altering its biological activity.

    Substitution: Substitution reactions can be used to introduce different functional groups into the this compound molecule, which can affect its pharmacological properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Maxacalcitol is compared with other vitamin D analogs such as calcitriol, alfacalcidol, paricalcitol, doxercalciferol, tacalcitol, and calcipotriol. This compound is unique in its rapid clearance from the circulation, which prevents sustained effects on intestinal calcium absorption and bone resorption while allowing prolonged suppression of parathyroid hormone gene expression. This makes it less likely to cause hypercalcemia compared to other analogs .

Similar compounds include:

  • Calcitriol
  • Alfacalcidol
  • Paricalcitol
  • Doxercalciferol
  • Tacalcitol
  • Calcipotriol

These compounds share similar mechanisms of action but differ in their pharmacokinetics and potential side effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Maxacalcitol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Calcitriol", "Methanesulfonyl chloride", "Triethylamine", "Acetone", "Tetrahydrofuran", "Sodium hydride", "Chloroacetonitrile", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of calcitriol with methanesulfonyl chloride in the presence of triethylamine to form the mesylate derivative.", "Step 2: Reaction of the mesylate derivative with sodium hydride in tetrahydrofuran to form the corresponding enolate.", "Step 3: Alkylation of the enolate with chloroacetonitrile to form the cyano derivative.", "Step 4: Hydrolysis of the cyano group with hydrochloric acid to form the carboxylic acid derivative.", "Step 5: Esterification of the carboxylic acid derivative with methanol in the presence of sulfuric acid to form the methyl ester derivative.", "Step 6: Hydrolysis of the methyl ester derivative with sodium hydroxide to form Maxacalcitol." ] }

CAS No.

103909-75-7

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

5-[2-[(7aS)-1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/t18?,21?,22?,23?,24?,26-/m1/s1

InChI Key

DTXXSJZBSTYZKE-AAMRAYDJSA-N

Isomeric SMILES

CC(C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Appearance

Solid powder

103909-75-7

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Maxacalcitol;  Maxacalcitriol;  22-Oxacalcitriol;  MC 1275;  OCT;  Prezios;  Sch 209579;  alpha,25-Dihydroxy-22-oxavitamin D3;  22-Oxa-1,25-dihydroxyvitamin D3.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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